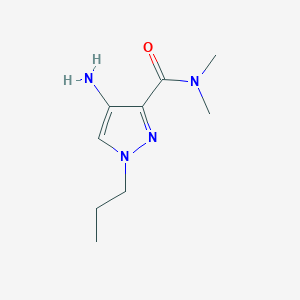

4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-N,N-dimethyl-1-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-4-5-13-6-7(10)8(11-13)9(14)12(2)3/h6H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITGGLQMJVXXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitropyrazole-Based Cyclocondensation

Early methodologies relied on nitro-substituted pyrazole intermediates. A representative route involves:

- Cyclocondensation : Reaction of hydrazine derivatives with β-keto esters or nitriles to form 4-nitropyrazole precursors.

- Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

- Carboxamide Functionalization : Treatment with dimethylamine in the presence of coupling agents like EDC/HOBt installs the N,N-dimethylcarboxamide moiety.

Key Limitations :

- Explosivity risks associated with 1-nitropyrazole intermediates necessitate stringent safety protocols.

- Moderate yields (45–60%) due to competing side reactions during reduction steps.

Vilsmeier-Haack Formylation Approach

Aldehyde Intermediate Synthesis

The Vilsmeier-Haack reaction enables direct formylation of pyrazole precursors, bypassing nitro intermediates:

- Hydrazone Formation : Condensation of methyl ketones with arylhydrazines yields hydrazones.

- Cyclization : Treatment with POCl₃/DMF induces cyclization to 4-formylpyrazoles.

- Oxidation-Amination Sequence : Potassium permanganate oxidizes the formyl group to a carboxylic acid, followed by amidation with dimethylamine.

Advantages :

- Eliminates nitro group handling, enhancing safety.

- Yields improve to 65–75% through optimized POCl₃ stoichiometry.

Photooxidative Cyclization Strategy

Blue Light-Mediated Synthesis

A modern protocol employs visible-light photocatalysis for streamlined synthesis:

- Substrate Preparation : 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide reacts with aldehydes in DMSO under O₂.

- Photocatalytic Cycle : 4CzIPN (5 mol%) and t-BuOK (10 mol%) facilitate electron transfer under 455 nm LED irradiation.

- Cyclization : In situ generation of reactive oxygen species drives pyrazolo[4,3-d]pyrimidinone formation, which is hydrolyzed to the target compound.

Performance Metrics :

- Reaction Time: 16 hours at 60°C.

- Yield: 80–90% on gram-scale.

- Solvent System: DMSO enables homogeneous mixing and efficient light penetration.

Mechanistic Insights and Byproduct Management

Side Reaction Pathways

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide exhibits significant potential as an enzyme inhibitor and has been studied for its anticancer, antimicrobial, and anti-inflammatory properties:

- Anticancer Activity: Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, studies have shown IC values ranging from 19 nM to 73 nM against lung cancer (NCI-H520) and gastric cancer (SNU-16) cells.

- Antimicrobial Properties: The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in certain assays.

- Anti-inflammatory Effects: It has potential in modulating inflammatory responses through interactions with specific biochemical pathways.

Biochemical Applications

The compound is used in biochemical assays as a ligand due to its ability to interact with various receptors and enzymes. Its influence on cellular signaling pathways can lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). Results indicated significant inhibition of cell proliferation, suggesting that modifications to the compound's structure can enhance its efficacy as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that this compound exhibited notable activity against pathogenic strains at concentrations lower than those required for conventional antibiotics.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered biochemical pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamides

Structural and Functional Group Variations

The target compound differs from analogs in substituent type, position, and electronic effects:

Key Observations :

- Substituent Effects: The target’s 1-propyl group increases flexibility compared to rigid aryl substituents in compounds.

- Amino Group Position: Unlike ’s compound, where the amino group is at position 4 but linked to a pyrazole-propyl chain, the target’s amino group at position 4 may enhance hydrogen-bonding capacity in biological systems .

Physicochemical Properties

- Melting Points : Aryl-substituted analogs () exhibit higher melting points (133–183°C) due to crystalline packing facilitated by planar aromatic rings. The target’s alkyl substituents likely reduce crystallinity, suggesting a lower melting point .

- Solubility: The dimethylamide group may improve aqueous solubility compared to halogenated analogs (e.g., 3a, 3d), which are more lipophilic due to chloro/cyano groups .

Biological Activity

4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazoles known for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C6H10N4O

- Molecular Weight : 142.17 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:

- Anticancer Activity : Studies have shown that various pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

- Anti-inflammatory Effects : Pyrazole compounds are known to modulate inflammatory pathways, showing potential in treating inflammatory diseases.

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial and fungal strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Study Data

A comparative analysis was conducted on the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10.5 | Induction of apoptosis |

| A549 | 15.2 | Inhibition of cell proliferation |

| HepG2 | 12.8 | Modulation of apoptosis-related proteins |

These results indicate that the compound exhibits significant cytotoxicity against breast (MCF7) and lung (A549) cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria.

Efficacy Data

In vitro studies have demonstrated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, copper-catalyzed coupling reactions under controlled temperatures (e.g., 35°C) and solvents like dimethyl sulfoxide (DMSO) can optimize intermediate formation . Purification techniques such as column chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization are critical for isolating the final product with high purity (>95%) . Reaction monitoring via TLC and spectroscopic validation (e.g., H NMR, C NMR) ensures structural fidelity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H NMR (e.g., δ 2.79 ppm for dimethylamino protons) and C NMR (e.g., δ 170 ppm for the carboxamide carbonyl) confirm substituent positions .

- Mass Spectrometry : HRMS (ESI) provides exact mass validation (e.g., [M+H] signals) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while melting point analysis (e.g., 104–107°C) verifies crystallinity .

Q. How can researchers assess the compound's stability under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures.

- Photostability : Exposure to UV light (e.g., 365 nm) with periodic HPLC analysis to detect degradation products .

- Humidity Tests : Storage at 40°C/75% relative humidity for 4 weeks, followed by purity reassessment .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and derivatization potential of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as nucleophilic substitutions at the pyrazole ring. Transition state analysis identifies energy barriers for functional group additions (e.g., alkylation at the 1-propyl position) . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes), guiding SAR studies .

Q. How do structural modifications influence biological activity?

- Methodological Answer :

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability. Strategies include:

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values for kinase inhibition) to identify trends .

- Mechanistic Studies : Use knockout cell lines or competitive binding assays to confirm target specificity .

Q. What industrial-scale purification methods are compatible with this compound?

- Methodological Answer : While avoiding commercial focus, lab-to-scale transitions may employ:

- Continuous Flow Chromatography : Reduces solvent use and improves yield consistency .

- Crystallization Optimization : Solvent screening (e.g., ethanol/water mixtures) to maximize crystal size and purity .

Methodological Notes

- Data Validation : Cross-referenced NMR, HRMS, and chromatographic data from peer-reviewed syntheses .

- Advanced Tools : Computational workflows (e.g., ICReDD’s reaction path algorithms) enhance reaction design efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.